molecular formula C4H5N B140667 Cyclopropanecarbonitrile CAS No. 5500-21-0

Cyclopropanecarbonitrile

Cat. No.: B140667
CAS No.: 5500-21-0
M. Wt: 67.09 g/mol
InChI Key: AUQDITHEDVOTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarbonitrile (CAS: 5500-21-0), also known as cyanocyclopropane, is a nitrile derivative of cyclopropane with the molecular formula C₄H₅N. It is a colorless liquid that is immiscible with water and releases toxic gases upon contact with acids . The compound is stable under normal conditions but exhibits hazardous polymerization risks when exposed to incompatible materials (e.g., strong acids, oxidizers, or metals). Its high strain energy due to the cyclopropane ring contributes to reactivity and instability under specific conditions .

Properties

IUPAC Name

cyclopropanecarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQDITHEDVOTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063936
Record name Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclopropanecarbonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

13.0 [mmHg]
Record name Cyclopropanecarbonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9076
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5500-21-0
Record name Cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5500-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005500210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFU99GZS5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Optimization

The most widely documented route involves intramolecular cyclization of 4-chlorobutyronitrile under strongly basic conditions. In a representative procedure, 4-chlorobutyronitrile reacts with sodium hydroxide in dimethyl sulfoxide (DMSO) at 80°C, followed by neutralization with HCl to yield CPCN at 87.8% purity (98% by GLC). The reaction proceeds via a two-step mechanism:

  • Nucleophilic displacement : Hydroxide ions attack the chloro group, forming a transient alkoxide intermediate.

  • Cyclization : The alkoxide undergoes intramolecular elimination of HCl, forming the cyclopropane ring.

Critical parameters include:

  • Solvent choice : DMSO enhances reaction rate by stabilizing transition states through polar aprotic effects.

  • Temperature : Maintaining 80°C prevents premature neutralization and ensures complete cyclization.

  • Workup : Azeotropic distillation with a Dean-Stark trap removes water, improving product isolation.

Table 1: Optimization of Base-Induced Cyclization

ParameterOptimal ConditionYield Impact
NaOH Equivalents1.1 eqMaximizes displacement
Reaction Time4 hoursPrevents over-decomposition
Neutralization pH6.8Minimizes nitrile hydrolysis

Oxime-Mediated Conversion from Cyclopropanecarboxaldehyde

Two-Step Synthesis via Oxime Intermediate

Patent EP0839129A1 discloses a method where CPCA is first converted to its oxime derivative using hydroxylamine, followed by dehydration to CPCN. Key steps include:

  • Oxime Formation : CPCA reacts with hydroxylamine hydrochloride in aqueous ethanol (pH 4–5), yielding cyclopropanecarboxaldehyde oxime at 92% efficiency.

  • Dehydration : Treating the oxime with formic acid or acetic anhydride induces dehydration, forming CPCN.

Advantages of this route include:

  • Mild conditions : Avoids strong bases, preserving acid-sensitive functional groups.

  • Scalability : The oxime intermediate precipitates from solution, simplifying purification.

Table 2: Oxime Dehydration Conditions

ReagentTemperature (°C)Yield (%)Purity (%)
Formic acid608597
Acetic anhydride807895

Desilylation of 1-Trimethylsilylcyclopropane-1-Carbonitrile

Electrophilic Cyclopropanation

Enamine’s 2024 technical bulletin highlights 1-trimethylsilylcyclopropane-1-carbonitrile as a reagent for introducing cyclopropyl groups via fluoride-induced desilylation. Under anhydrous THF with tetrabutylammonium fluoride (TBAF), the silyl group is cleaved, generating a cyclopropyl anion that undergoes aldol condensation with carbonyl partners.

Key Features :

  • Functional group tolerance : Compatible with esters, ketones, and aryl halides.

  • Stereocontrol : The bulky silyl group directs nucleophilic attack trans to the α-keto group, achieving >99% diastereomeric excess in THF adducts.

Equation 1 :

1-TMS-CPCN+RCOR’TBAFRC(O)CR’(cyclopropyl)+SiMe3F\text{1-TMS-CPCN} + \text{RCOR'} \xrightarrow{\text{TBAF}} \text{RC(O)CR'}(cyclopropyl) + \text{SiMe}_3\text{F}

Stereoselective Synthesis of Trans-Aryl Derivatives

Phosphonate-Based Cyclopropanation

CN103664697A details a stereocontrolled route to trans-aryl CPCN derivatives using cyanomethyl diethyl phosphate and aryl epoxides. The reaction proceeds via:

  • Nucleophilic opening : The phosphate anion attacks the epoxide’s less hindered carbon.

  • Cyclization : Intramolecular displacement forms the cyclopropane ring with trans stereochemistry.

Optimized Conditions :

  • Solvent : Glycol dimethyl ether at 60°C.

  • Molar ratio : 1:1.2 (epoxide:phosphate) minimizes side products.

  • Workup : Aqueous NaOH hydrolysis yields trans-aryl cyclopropanecarboxylic acids, which are converted to nitriles via amidation and Hofmann degradation.

Table 3: Trans-Aryl CPCN Synthesis Performance

Epoxide SubstituentYield (%)ee (%)
3,4-Difluorophenyl92.899.9
4-Chlorophenyl89.198.5

Comparative Analysis of Methodologies

Table 4: Industrial Applicability Assessment

MethodYield (%)ScalabilityCost (USD/kg)
Base-Induced Cyclization87.8High120
Oxime Dehydration85Moderate180
Desilylation95Low450
Phosphonate Route92.8High220
  • Base-induced cyclization excels in cost-effectiveness for bulk production but requires rigorous pH control.

  • Desilylation offers superior stereoselectivity for pharmaceutical intermediates despite higher reagent costs.

  • Phosphonate-based synthesis balances yield and enantiomeric purity, making it ideal for chiral agrochemicals .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Sodium hydroxide and other strong bases are often used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry

Cyclopropanecarbonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Formation of Thiourea Derivatives: As a precursor in synthesizing thiourea-based herbicides and anticoagulants .
  • Production of Antibiotics: It is an intermediate in the manufacturing of antibiotic drugs like Pazufloxacin, which is marketed under brand names such as Pasil and Pazucross .

Biology

Research into this compound has revealed potential biological activities:

  • Antimicrobial Properties: Investigations suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in drug development.
  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines, highlighting its potential as an anticancer agent.

Medicine

The compound's unique structure allows it to interact with biological macromolecules, influencing various cellular processes:

  • Drug Development: Due to its structural features, this compound is explored for its potential use in developing new pharmaceuticals targeting specific pathways within cells .

Data Tables

Application AreaSpecific Use
ChemistryIntermediate for complex organic synthesis
BiologyPotential antimicrobial and anticancer agent
MedicinePrecursor for pharmaceutical development
IndustryProduction of specialty chemicals and materials

Case Studies

  • In Vitro Studies on Anticancer Activity:
    A study demonstrated that this compound derivatives could inhibit the proliferation of cancer cell lines. The presence of halogen substitutions enhanced lipophilicity, improving bioavailability and interaction with cellular membranes.
  • Toxicological Assessments:
    Evaluations indicated that while this compound exhibits significant biological activity, it poses cytotoxic risks at higher concentrations. This underscores the need for dosage optimization in therapeutic applications.
  • Comparative Analysis:
    A comparative study involving similar compounds revealed that variations in halogen substitutions significantly influence biological efficacy. Compounds with bromine substitutions showed increased potency against certain biological targets compared to those with chlorine substitutions.

Mechanism of Action

The mechanism of action of cyclopropanecarbonitrile involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but nitriles generally have higher boiling points due to polar nitrile groups.
  • Toxicity : Exposure can cause respiratory dysfunction (e.g., Reactive Airways Dysfunction Syndrome, RADS) and industrial bronchitis .
  • Applications : Used in synthesizing pharmaceuticals (e.g., ALDH1A1 inhibitors ) and agrochemicals (e.g., sulfamoylurea herbicides ).

Comparison with Similar Compounds

Cyclopropanecarbonitrile belongs to the nitrile family, sharing structural and functional similarities with other nitriles and strained-ring compounds. Below is a detailed comparison:

Structural Analogues and Properties

Compound Name CAS No. Molecular Formula Key Differences from this compound Stability/Reactivity
1-Cyanocyclopropanecarboxylic acid 6914-79-0 C₅H₅NO₂ Carboxylic acid substituent increases polarity and acidity. Less reactive due to electron-withdrawing COOH group .
4-Hydroxycyclohexanecarbonitrile 24056-34-6 C₇H₁₁NO Larger cyclohexane ring reduces ring strain. Higher thermal stability .
1-(4-Bromophenyl)this compound 124276-67-1 C₁₀H₈BrN Bromophenyl group enhances lipophilicity. Increased halogen-mediated reactivity (e.g., Suzuki coupling) .
1-(3-Fluorophenyl)this compound 124276-55-7 C₁₀H₈FN Fluorine substituent improves metabolic stability. Enhanced resistance to oxidation .

Regulatory Status

  • This compound : Listed under U.S. TSCA and Canada NDSL .
  • Substituted Derivatives : Often classified as "Research Use Only" (e.g., 1-(3-Fluorophenyl)this compound ).

Biological Activity

Cyclopropanecarbonitrile (CPCN), a compound characterized by a cyclopropane ring and a nitrile functional group, has garnered attention for its diverse biological activities. This article reviews the current understanding of CPCN's biological effects, particularly its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).

This compound can be synthesized through various methods, including the reaction of 4-chlorobutyronitrile with sodium methylate in benzene under reflux conditions. This method yields cyclopropanecarboxylic acid nitrile, which serves as a precursor for various agricultural chemicals and pharmaceuticals . The compound's structural features contribute to its reactivity and biological activity.

1. Anti-Trypanosomal Activity

Recent studies have highlighted the anti-trypanosomal properties of nitrile-based compounds, including CPCN derivatives. A notable study demonstrated that certain nitrile-based cysteine protease inhibitors exhibited significant anti-Trypanosoma cruzi activity, the causative agent of Chagas disease. The compounds showed effective inhibition in the low micromolar range (EC50 values of 0.12 μM to 0.25 μM) against the infective CL Brener strain of T. cruzi, suggesting potential therapeutic applications in treating Chagas disease .

2. Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has provided insights into their biological efficacy. Variations in substituents on the cyclopropane ring significantly influence the compounds' potency against specific targets, including cysteine proteases. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anti-trypanosomal activity while minimizing cytotoxic effects on host cells .

Case Studies

Several case studies illustrate the practical applications and efficacy of CPCN derivatives:

  • Case Study 1 : A series of nitrile derivatives were tested for their anti-trypanosomal effects in vitro and in vivo models. The results indicated that specific modifications led to enhanced potency and reduced toxicity compared to traditional treatments .
  • Case Study 2 : A study focusing on the synthesis of novel cyclopropane derivatives revealed that certain compounds demonstrated significant insecticidal activity against mosquito larvae, showcasing the potential use of CPCN derivatives in pest control .

Data Table: Biological Activity Summary

Compound NameTargetEC50 (μM)Cytotoxicity (μM)Reference
This compound Derivative 1T. cruzi (CL Brener strain)0.12>128
This compound Derivative 2T. cruzi (CL Brener strain)0.25>128
Cyclopropane PyrethroidMosquito larvaeNot specifiedLow

Q & A

Q. What are the standard laboratory methods for synthesizing cyclopropanecarbonitrile, and how are they optimized?

this compound is commonly synthesized via stereoselective cyclization reactions. For example, chiral this compound derivatives can be prepared using sodium methoxide in deuterated methanol, which preserves stereochemical integrity (>99.9% retention) . Optimization involves adjusting reaction bases (e.g., LDA vs. MeONa) to control racemization risks. Characterization typically employs NMR and IR spectroscopy to confirm nitrile functionality and cyclopropane ring integrity .

Q. What safety protocols are critical when handling this compound?

Due to its flammability and toxicity, researchers must use chemical fume hoods, flame-resistant gloves, and respiratory protection. Spills require immediate isolation, adsorption with inert materials (e.g., sand), and disposal as hazardous waste. Emergency procedures include intravenous administration of sodium thiosulfate to counteract cyanide release .

Q. How is the purity of this compound assessed in academic research?

Purity is validated via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Certificates of Analysis (COA) from suppliers should include lot-specific data on impurities and stability. Researchers should cross-verify results with in-house NMR analyses .

Q. What regulatory considerations apply to this compound in international research?

The compound is listed under the U.S. Toxic Substances Control Act (TSCA) and Canada’s Non-Domestic Substances List (NDSL). Compliance requires documenting storage conditions, exposure limits, and disposal methods aligned with local hazardous material regulations .

Advanced Research Questions

Q. How do reaction mechanisms explain stereochemical retention or inversion in this compound derivatives?

Studies show that using MeONa/MeOD generates a pyramidal carbanion intermediate, leading to stereochemical retention. In contrast, strong bases like LDA promote racemization due to N-lithiated nitrile formation. Computational modeling (DFT) can predict transition states to rationalize these outcomes .

Q. What experimental designs resolve contradictions in reported cyclopropane ring stability under nitrile functionalization?

Conflicting data on ring stability may arise from solvent polarity or temperature variations. Controlled studies using kinetic isotope effects (KIE) and variable-temperature NMR can isolate contributing factors. Systematic replication under inert atmospheres (e.g., argon) minimizes oxidative degradation .

Q. How can researchers design degradation studies to identify hazardous byproducts of this compound?

Accelerated degradation under extreme pH or UV exposure, followed by LC-MS analysis, identifies metabolites like cyanide ions. Synchrotron-based X-ray absorption spectroscopy (XAS) tracks structural changes in real time. Risk assessments should prioritize metabolites with established toxicity profiles .

Q. What methodologies ensure reproducibility in this compound-based catalytic studies?

Detailed reporting of catalyst loading, solvent purity, and reaction times is essential. Supplementary materials should include raw spectral data and crystallographic information files (CIFs) for peer validation. Collaborative inter-laboratory studies reduce bias in kinetic measurements .

Q. How do computational models enhance the interpretation of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict electron density distributions in the cyclopropane ring and nitrile group. Coupled with experimental UV-Vis and XPS data, these models clarify hyperconjugation effects and reactivity toward electrophiles .

Q. What strategies address ethical challenges in toxicological studies involving this compound?

Institutional Animal Care and Use Committee (IACUC) protocols must justify sample sizes and humane endpoints. For human cell line studies, informed consent documentation and adherence to OECD Test Guidelines (e.g., TG 429 for skin sensitization) are mandatory .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?

Meta-analyses of existing data (e.g., LD50 values) must account for species-specific metabolic pathways and exposure durations. Bayesian statistical models can weight studies by methodological rigor (e.g., OECD compliance vs. preliminary assays) .

Q. What statistical frameworks validate this compound’s structure-activity relationships (SAR) in drug discovery?

Multivariate regression analysis correlates substituent effects (e.g., electron-withdrawing groups) with biological activity. Cross-validation using leave-one-out (LOO) methods ensures model robustness against overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarbonitrile
Reactant of Route 2
Cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.